2-(2-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-(2-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that features a combination of fluorophenoxy, methoxyphenyl, thiazolyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.
Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting piperazine with an appropriate alkylating agent.
Coupling Reaction: The thiazole derivative is then coupled with the piperazine derivative using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Fluorophenoxy Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiazole moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, 2-(2-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is investigated for its potential therapeutic properties, including its ability to act as a ligand for various biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and thiazole groups are particularly important for binding to these targets, influencing the compound’s biological activity. The piperazine moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenoxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
- 2-(2-Fluorophenoxy)-1-(4-(4-methylphenyl)thiazol-2-yl)piperazin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(2-Fluorophenoxy)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride stands out due to the presence of both the thiazole and piperazine rings, which can confer unique binding properties and biological activities. The methoxy group further enhances its potential interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S.ClH/c1-29-18-8-6-17(7-9-18)20-16-31-22(25-20)14-26-10-12-27(13-11-26)23(28)15-30-21-5-3-2-4-19(21)24;/h2-9,16H,10-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUTXEVMTIIBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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